REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[C:19]2[N:18]=C(C)O[C:15](=[O:21])[C:14]=2[CH:13]=[CH:12][CH:11]=1>C1C=CC=CC=1.O1CCCC1>[NH2:18][C:19]1[C:10]([Cl:9])=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:21]
|
Name
|
|
Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC=2C(OC(=NC21)C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
quenched with 2N hydrochloric acid (10 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase washed with 5% sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
The residue was refluxed in ethanol (12 mL)
|
Type
|
CONCENTRATION
|
Details
|
6N hydrochloric acid (6 mL) overnight, then concentrated in vacuo
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in benzene (30 mL)
|
Type
|
ADDITION
|
Details
|
treated with 5N ammonium hydroxide (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (silica gel, 0 to 5% ethyl acetate in hexane gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |